molecular formula C13H12N2O2 B11717224 2-(Benzyloxy)pyridine-4-carboxamide

2-(Benzyloxy)pyridine-4-carboxamide

Cat. No.: B11717224
M. Wt: 228.25 g/mol
InChI Key: NILSYOBBXYBYQC-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry

The pyridine scaffold is a ubiquitous structural motif found in a vast array of naturally occurring compounds, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. nih.gov Its presence is also prominent in a multitude of synthetic molecules with diverse applications, ranging from functional nanomaterials to ligands in organometallic chemistry and asymmetric catalysis. nih.gov In the realm of medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its frequent appearance in FDA-approved drugs. rsc.orgrsc.org

The significance of the pyridine ring stems from several key characteristics. The nitrogen atom imparts a degree of basicity and enhances the water solubility of molecules, a desirable trait for pharmaceutical candidates. nih.gov Furthermore, the electronic nature of the pyridine ring, with the electron-withdrawing nitrogen atom, makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more strenuous conditions. nih.gov This predictable reactivity provides a reliable handle for chemists to modify and functionalize pyridine-containing molecules in a regioselective manner. nih.gov The structural rigidity and defined geometry of the pyridine ring also make it an excellent building block for constructing complex molecular architectures.

Role of Carboxamide Functionality in Molecular Design and Functionalization

The carboxamide group (-C(=O)NHR) is another cornerstone of molecular design, most notably recognized as the linking unit in peptides and proteins. jocpr.com This functional group is far from a passive linker; its unique properties play a crucial role in determining the structure, stability, and function of molecules. The planarity of the amide bond, a result of resonance delocalization, restricts conformational flexibility, which can be advantageous in designing molecules with specific three-dimensional shapes for optimal target binding. stereoelectronics.org

The hydrogen bonding capabilities of the carboxamide group are of paramount importance. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These interactions are fundamental to the formation of stable secondary structures in proteins and are extensively exploited in drug design to enhance binding affinity and selectivity for biological targets. jocpr.comnih.gov Moreover, the carboxamide functionality is a versatile synthetic handle, allowing for a wide range of chemical transformations to introduce further molecular diversity. jocpr.com

Contextualization of 2-(Benzyloxy)pyridine-4-carboxamide (B6265839) within Pyridine Carboxamide Chemistry

This compound, with its CAS number 1458028-73-3, represents a specific embodiment of the principles outlined above. bldpharm.com This molecule integrates the key features of both the pyridine scaffold and the carboxamide group. The pyridine ring is substituted at the 4-position with a carboxamide group, a common site for functionalization. The 2-position is adorned with a benzyloxy group (-OCH2Ph), which introduces a degree of lipophilicity and further steric and electronic influence on the pyridine ring.

The placement of these functional groups creates a unique chemical entity with potential for a variety of applications. The carboxamide at the 4-position can engage in hydrogen bonding interactions, while the benzyloxy group at the 2-position can participate in hydrophobic interactions. The nitrogen atom in the pyridine ring remains a potential site for coordination or protonation. This trifecta of functional features makes this compound and its analogues intriguing targets for synthesis and investigation in areas such as medicinal chemistry and materials science. The study of this compound contributes to the broader understanding of how the interplay of these well-established functional groups on a pyridine core can lead to novel properties and functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-phenylmethoxypyridine-4-carboxamide

InChI

InChI=1S/C13H12N2O2/c14-13(16)11-6-7-15-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16)

InChI Key

NILSYOBBXYBYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)N

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 2 Benzyloxy Pyridine 4 Carboxamide

Reactions at the Carboxamide Functionality

The carboxamide group at the 4-position of the pyridine (B92270) ring is a key site for chemical modification.

Amide Derivatization and Functionalization

The amide group can undergo various derivatization reactions. Acylation, for instance, converts the amide into thioesters, esters, or other amides by reacting it with compounds containing active hydrogens like thiols, hydroxyls, and amines. Silylation is another common method, where an active hydrogen in the amide is replaced by a trimethylsilyl or tertiary butyl dimethylsilyl group, which can reduce polarity and enhance volatility for analytical purposes.

These derivatization techniques are often employed to make high molecular weight, polar drugs more suitable for analysis by methods such as gas chromatography-mass spectrometry (GC-MS).

Interconversion to Other Carboxylic Acid Derivatives (e.g., Nitriles, Acids, Esters)

The carboxamide functionality can be converted into other carboxylic acid derivatives. For instance, carboxylic acids can be transformed into esters, amides, acyl hydrazides, or hydroxamic acids. One method involves using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to couple carboxylic acids with hydrazines, hydroxylamines, or amines in aqueous solutions. The efficiency of this coupling can be improved by the addition of N-hydroxysulfosuccinimide. thermofisher.com

Furthermore, a continuous-flow protocol allows for the preparation of organic nitriles directly from carboxylic acids through an acid-nitrile exchange reaction with acetonitrile at high temperatures and pressures. uq.edu.au The conversion of benzoic acid to benzonitrile, for example, can be achieved at 350°C and 65 bar. uq.edu.au

Transformations Involving the Benzyloxy Group

The benzyloxy group is a significant feature of the molecule, primarily serving as a protecting group that can be selectively removed.

Selective Debenzylation Methodologies

The removal of the benzyl (B1604629) group, or debenzylation, is a critical step in many synthetic pathways. Catalytic hydrogenolysis is a common method, utilizing catalysts like palladium on carbon (Pd/C) or Raney Ni under hydrogen pressure. silicycle.com However, these conditions can sometimes be incompatible with other functional groups in the molecule. silicycle.com

Alternative methods offer milder conditions. For example, SiliaCat Pd0 can achieve selective debenzylation at room temperature under 1 bar of hydrogen, preserving other sensitive groups. silicycle.com Another approach uses a reagent system of NaBH4, CH3CO2H, and Pd/C to hydrogenate activated alkenes without cleaving O- or N-benzyl groups. sciforum.net Triflic acid has also been used for the debenzylation of certain 1,3-diazaoxindoles protected with a 2,4-dimethoxybenzyl (DMB) group. bme.hu

Below is a table summarizing various debenzylation methods:

Catalyst/ReagentConditionsSubstrate ScopeSelectivity
Pd/C, H2High pressureAryl benzyl ethers, esters, aminesCan affect other reducible groups
SiliaCat Pd0, H2Room temp, 1 bar H2Aryl benzyl ethers, benzyl amino-acids, benzyl-protected sugarsHigh, leaves sensitive groups intact silicycle.com
NaBH4, CH3CO2H, Pd/C-Activated alkenesPreserves benzyl ethers, esters, and N-benzyl amides sciforum.net
Triflic acid-C(5)-isopropylidene-substituted 1,3-diazaoxindolesSpecific for certain protected compounds bme.hu

Anionic Rearrangements and Related Processes

Anionic rearrangements of 2-benzyloxypyridine have been described, where pyridine-directed metalation of the benzylic carbon leads to a 1,2-migration of the pyridine ring. researchgate.net This process can yield a variety of aryl pyridyl carbinols in high yields. researchgate.net The reaction mechanism is thought to proceed through an associative addition/elimination pathway. researchgate.net

Reactivity of the Pyridine Nucleus

The pyridine ring itself is susceptible to various chemical transformations, including alkylation and reactions influenced by the electronic nature of its substituents.

The reactivity of pyridine carboxamides can be influenced by the position of the substituents. For example, in the alkylation of pyridine carboxamides with 1,3-propanesultone, the yield of the reaction product is dependent on whether the amide group is in the ortho-, meta-, or para-position. nih.gov Higher yields are generally obtained with nicotinamide (B372718) (meta-position) compared to its ortho or para isomers. nih.gov This is attributed to the involvement of the carbonyl group and the formation of a stabilizing hydrogen bond in the transition state. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is generally disfavored due to the electron-withdrawing inductive effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. When substitution does occur, it is typically directed to the C-3 position (meta-position) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom youtube.comyoutube.com.

In 2-(benzyloxy)pyridine-4-carboxamide (B6265839), the regiochemical outcome of EAS reactions is determined by the combined directing effects of the substituents.

2-Benzyloxy Group : This alkoxy group is an activating group that donates electron density to the ring via a resonance effect (+R). It directs incoming electrophiles to the ortho and para positions relative to itself, which correspond to the C-3 and C-5 positions of the pyridine ring libretexts.org.

4-Carboxamide Group : This group is deactivating due to its electron-withdrawing inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta positions relative to itself, which also correspond to the C-3 and C-5 positions latech.edu.

Therefore, both the activating benzyloxy group and the deactivating carboxamide group synergistically direct electrophilic substitution to the C-3 and C-5 positions . The benzyloxy group's activating nature helps to overcome the inherent low reactivity of the pyridine ring in EAS reactions. While the pyridine nitrogen itself is a site of basicity and can coordinate with Lewis acids, which further deactivates the ring, the presence of the electron-donating group makes substitution more feasible than in pyridine itself youtube.com.

Common electrophilic substitution reactions like nitration, halogenation, and sulfonation would be expected to yield a mixture of 3- and 5-substituted products. The exact ratio of these isomers would depend on the specific reaction conditions and the steric hindrance posed by the benzyloxy group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagents Electrophile Predicted Major Product(s)
HNO₃, H₂SO₄ NO₂⁺ 3-Nitro-2-(benzyloxy)pyridine-4-carboxamide and 5-Nitro-2-(benzyloxy)pyridine-4-carboxamide
Br₂, FeBr₃ Br⁺ 3-Bromo-2-(benzyloxy)pyridine-4-carboxamide and 5-Bromo-2-(benzyloxy)pyridine-4-carboxamide

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient and thus activated for Nucleophilic Aromatic Substitution (SNAr), particularly at the C-2 (ortho) and C-4 (para) positions. Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the ring nitrogen, which is a stabilizing feature stackexchange.comyoutube.comquora.com.

In this compound, the benzyloxy group is situated at the activated C-2 position. While halogens are more common leaving groups in SNAr reactions, alkoxy groups can also be displaced by strong nucleophiles under forcing conditions. The reaction is further facilitated by the presence of the electron-withdrawing carboxamide group at the C-4 position, which helps to stabilize the anionic intermediate.

Therefore, this compound can undergo nucleophilic substitution at the C-2 position, where the benzyloxy group is displaced by a nucleophile. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can potentially be employed.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Product
Amine (R₂NH) Pyrrolidine 2-(Pyrrolidin-1-yl)pyridine-4-carboxamide
Alkoxide (RO⁻) Sodium Methoxide (NaOCH₃) 2-Methoxypyridine-4-carboxamide

The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, but other groups like alkoxy groups can be displaced, especially with intramolecular reactions or under harsh conditions sci-hub.se.

Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In pyridine derivatives, substituents can direct a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a nucleophilic organometallic species that can then react with an electrophile.

For this compound, the 2-benzyloxy group is an effective directing group for metalation. It is known to direct lithiation to the C-3 position researchgate.netacs.org. The resulting 3-lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

This lithiated intermediate is also a valuable precursor for transition-metal-catalyzed cross-coupling reactions. By transmetalation to other metals (e.g., zinc, boron, or tin), it can participate in reactions like Suzuki, Stille, Negishi, or Kumada couplings. These reactions are pivotal for the formation of C-C and C-heteroatom bonds nih.govnih.gov.

Furthermore, decarboxylative cross-coupling reactions offer another avenue for functionalization, although this would typically involve a derivative where the carboxamide is replaced by a carboxylic acid rsc.orgwikipedia.org.

Table 3: Functionalization via Metalation and Cross-Coupling

Reaction Sequence Reagent(s) Intermediate/Product
1. Directed Metalation 1. n-BuLi, THF, -78 °C 2-(Benzyloxy)-3-lithiopyridine-4-carboxamide
2. Quenching with Electrophile 2. I₂ 2-(Benzyloxy)-3-iodopyridine-4-carboxamide
1. Directed Metalation 1. n-BuLi, THF, -78 °C 2-(Benzyloxy)-3-lithiopyridine-4-carboxamide
2. Borylation 2. B(OiPr)₃ 2-(Benzyloxy)-4-carboxamide-3-ylboronic acid pinacol ester (after workup)

These strategies provide a versatile toolkit for the synthesis of complex derivatives of this compound, allowing for precise modification of the pyridine core.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy Pyridine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton and carbon signals.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of 2-(Benzyloxy)pyridine-4-carboxamide (B6265839) is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the benzyl (B1604629) group, and the carboxamide moiety. The aromatic region will be complex, showing signals for the pyridine and phenyl protons. The benzylic methylene (B1212753) protons (-O-CH₂-) would likely appear as a characteristic singlet. The amide protons (-CONH₂) are expected to present as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will display signals for each unique carbon atom in the pyridine ring, the benzyl group, and the carboxamide functional group. The carbonyl carbon of the amide is anticipated to resonate at a significantly downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H37.0 - 7.5110 - 120
Pyridine-H58.0 - 8.5140 - 150
Pyridine-H68.5 - 9.0150 - 160
Benzyl-CH₂5.0 - 5.565 - 75
Phenyl-H (ortho, meta, para)7.2 - 7.6125 - 130
Amide-NH₂7.5 - 8.5 (broad)-
Carbonyl (C=O)-165 - 175
Pyridine-C2-160 - 165
Pyridine-C4-145 - 155
Phenyl-C (ipso)-135 - 140

Note: These are predicted values based on analogous structures and are subject to solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H3-H5, H5-H6) and within the phenyl ring of the benzyl group.

HMQC (Heteronuclear Single Quantum Coherence): HMQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton to its attached carbon, for example, linking the benzylic CH₂ proton signal to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between different functional groups. For instance, HMBC would show correlations from the benzylic CH₂ protons to the C2 carbon of the pyridine ring and the ipso-carbon of the phenyl ring, confirming the benzyloxy linkage. It would also show correlations between the pyridine protons and the carbonyl carbon, solidifying the position of the carboxamide group.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the various functional groups. The amide group will show strong N-H stretching vibrations and a prominent C=O (Amide I) stretching band. The C-O-C ether linkage of the benzyloxy group and the aromatic C=C and C=N stretching vibrations of the pyridine and phenyl rings will also be observable.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-O-C bond may also be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
AmideN-H stretch3400 - 3200 (two bands)FT-IR
AmideC=O stretch (Amide I)1680 - 1650FT-IR
AmideN-H bend (Amide II)1650 - 1600FT-IR
AromaticC-H stretch3100 - 3000FT-IR, FT-Raman
AromaticC=C/C=N stretch1600 - 1450FT-IR, FT-Raman
EtherC-O-C stretch1275 - 1200 (asymmetric)FT-IR
EtherC-O-C stretch1150 - 1085 (symmetric)FT-Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₃H₁₂N₂O₂), the molecular weight is approximately 228.25 g/mol .

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Formula
228Molecular Ion[C₁₃H₁₂N₂O₂]⁺˙
184[M - CONH₂]⁺[C₁₂H₁₀NO]⁺
107[C₇H₇O]⁺[C₇H₇O]⁺
91Benzyl Cation[C₇H₇]⁺
78Pyridine radical cation[C₅H₄N]⁺˙
77Phenyl cation[C₆H₅]⁺

Through the combined application of these sophisticated spectroscopic techniques, a detailed and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation or application of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with high accuracy. For this compound, this analysis provides definitive confirmation of its elemental composition.

Detailed analysis of the HRMS data for this compound would typically involve identifying the protonated molecular ion [M+H]⁺ and comparing its experimentally measured mass to the theoretically calculated mass. However, a comprehensive review of scientific literature and chemical databases did not yield specific, published High-Resolution Mass Spectrometry data for this compound. While the molecular formula is established as C₁₃H₁₂N₂O₂, experimental HRMS results that would confirm this are not publicly available at this time.

Table 1: High-Resolution Mass Spectrometry Data for this compound (No published experimental data available)

Molecular Formula Calculated Mass [M+H]⁺ Measured Mass [M+H]⁺ Difference (ppm)
C₁₃H₁₂N₂O₂ Data not available Data not available Data not available

X-ray Crystallography for Solid-State Structure Determination

Despite the utility of this technique for such structural elucidation, a search of crystallographic databases and the scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, definitive data on its crystal system, space group, and specific geometric parameters are not available. The study of related pyridine carboxamide derivatives suggests that intramolecular and intermolecular hydrogen bonding would likely play a significant role in the crystal structure.

Table 2: Crystallographic Data for this compound (No published experimental data available)

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample of a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized or isolated substance.

The theoretical elemental composition of this compound, based on its molecular formula C₁₃H₁₂N₂O₂, can be calculated. However, published experimental data from elemental analysis to corroborate these theoretical values could not be located in the reviewed scientific literature. Such experimental validation is a standard procedure in the characterization of chemical compounds.

Table 3: Elemental Composition of this compound (No published experimental data available)

Element Theoretical % Experimental %
Carbon (C) Data not available Data not available
Hydrogen (H) Data not available Data not available
Nitrogen (N) Data not available Data not available
Oxygen (O) Data not available Data not available

Computational and Theoretical Investigations of 2 Benzyloxy Pyridine 4 Carboxamide

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of a compound. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Molecular Geometry Optimization and Conformation Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 2-(Benzyloxy)pyridine-4-carboxamide (B6265839), this would involve finding the minimum energy conformation by exploring the rotational freedom around the single bonds, particularly the C-O-C linkage of the benzyloxy group and the C-C bond connecting the pyridine (B92270) ring to the carboxamide group.

A potential energy surface scan for key dihedral angles would reveal the global and local energy minima, providing insights into the molecule's flexibility and the most likely conformations it adopts. The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would then be determined.

Table 5.1.2: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Data for key bonds and angles would be presented here.Data not availableData not availableData not available

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a range of analyses can be performed to understand the electronic nature and reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

A study would visualize the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. The energies of these orbitals would also be calculated.

Table 5.2.1: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will interact with other polar molecules or ions. The map would show regions of negative potential (electron-rich, typically around electronegative atoms like oxygen and nitrogen) and positive potential (electron-poor, typically around hydrogen atoms).

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energies associated with hyperconjugative interactions. For this compound, NBO analysis would reveal the extent of electron delocalization between the pyridine ring, the benzyloxy group, and the carboxamide moiety. This information is critical for understanding the molecule's electronic stability and the nature of its intramolecular interactions.

Table 5.2.3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Key donor-acceptor interactions would be listed here.Data not availableData not available

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, in conjunction with quantum chemical calculations, serves as a powerful tool for the structural elucidation of molecules. Density Functional Theory (DFT) is a predominant method for calculating vibrational frequencies. These theoretical frequencies can then be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule.

For pyridine carboxamide derivatives, vibrational analysis helps in confirming the presence of key functional groups and understanding their electronic environment. For instance, the characteristic vibrational modes of the pyridine ring, the amide group (-CONH2), and the benzyloxy moiety can be precisely assigned.

Key Vibrational Modes and Their Typical Wavenumber Ranges for Related Compounds:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
AmideN-H stretching3460-3369
Aromatic C-HC-H stretching3100-3000
Carbonyl (C=O)C=O stretching1690-1650
Pyridine RingC=C and C=N stretching1600-1450
Ether LinkageC-O-C stretching1260-1000

Note: The data in this table is illustrative and based on findings for various pyridine carboxamide and related aromatic compounds. Specific values for this compound would require dedicated experimental and computational analysis.

Studies on similar molecules, such as other pyridine carboxamides, have utilized DFT calculations, often with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)), to achieve good agreement between calculated and experimental spectra. bldpharm.com This correlation is vital for confirming the molecular structure and understanding the intramolecular interactions.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry offers significant insights into the chemical reactivity and potential reaction pathways of a molecule. Frontier Molecular Orbital (FMO) theory is a key concept, where the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to predict the molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating sites susceptible to electrophilic attack. Conversely, the amide protons and aromatic protons would exhibit positive potential, marking them as sites for nucleophilic interaction.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of reactivity:

DescriptorFormulaInterpretation
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Tendency to attract electrons
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron configuration
Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)χ² / (2η)A measure of the electrophilic character

These descriptors are instrumental in comparing the reactivity of a series of related compounds and in predicting their behavior in chemical reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules. For a flexible molecule like this compound, with its rotatable benzyloxy group, these simulations can reveal preferred conformations and the energy barriers between them.

MD simulations, in particular, provide a time-resolved trajectory of the molecule's atoms, which can be analyzed to understand its interactions with its environment, such as a solvent or a biological receptor. In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex. For instance, in studies of pyridine carboxamide derivatives as enzyme inhibitors, MD simulations have been used to verify the stability of the binding pose obtained from molecular docking. nih.gov

The simulations can also provide insights into the flexibility of different parts of the molecule, which can be important for its biological activity and physicochemical properties.

Chemoinformatics and QSAR Approaches

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property.

For a class of compounds like pyridine carboxamides, a QSAR study would involve:

Data Set Preparation: A series of analogues with measured biological activity (e.g., enzyme inhibition IC50 values) would be compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a predictive model.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

QSAR studies on related heterocyclic compounds have successfully identified key structural features that govern their activity. nih.gov For pyridine carboxamides, descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, atomic charges), and molecular shape would likely be important. The insights gained from such models can guide the synthesis of new derivatives with potentially enhanced activity.

Advanced Research Applications and Future Directions

2-(Benzyloxy)pyridine-4-carboxamide (B6265839) as a Versatile Synthetic Intermediate

The structural components of this compound make it a valuable starting material for the synthesis of more complex molecules. The pyridine (B92270) ring can undergo various transformations, the amide bond can be hydrolyzed or modified, and the benzyl (B1604629) group can be removed to reveal a hydroxyl group, opening up further avenues for chemical modification.

Precursor in the Synthesis of Complex Heterocyclic Systems

Pyridine-based compounds are fundamental to the synthesis of a wide array of complex heterocyclic systems. nih.govchemrxiv.org The pyridine carboxamide scaffold, in particular, is a key building block for creating novel molecules with potential biological activity. chemrxiv.org For instance, derivatives of pyridine carboxamide have been used to synthesize benzimidazole (B57391) and imidazo[1,2-a]pyridine (B132010) structures, which are known for their broad spectrum of pharmacological properties. chemrxiv.org The synthesis of such complex systems often involves multi-step reactions where the pyridine carboxamide core provides a stable and reactive foundation. nih.govmdpi.com

The following table outlines examples of complex heterocyclic systems synthesized from pyridine carboxamide derivatives:

Starting MaterialSynthetic TargetKey TransformationPotential ApplicationReference
Pyridine-3-carboxamide (B1143946) derivativesN-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivativesConjugation with 2-amino-4-phenyl thiazolesAntibacterial agents nih.gov
Benzamide substituted with pyridine-linked 1,2,4-oxadiazoleNovel benzamidesCyclization and aminolysis reactionsBioisosteric design mdpi.com
Azabicyclic benzimidazole-4-carboxamides5-HT3 receptor ligandsHalogenation and nitration of the benzimidazole ringSerotonin antagonists nih.gov
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acidBenzimidazole derivativesFurther functionalization of the carboxylic acidPharmaceutical intermediates bldpharm.com

Building Block for Ligand Synthesis

Pyridine carboxamides are recognized for their strong ability to coordinate with metal ions, making them excellent building blocks for the synthesis of ligands used in coordination chemistry. tandfonline.com These ligands can form stable complexes with various metal ions, including terbium(III), europium(III), zinc(II), and copper(II). tandfonline.com The resulting metal complexes can exhibit interesting luminescent and magnetic properties, which are valuable in the development of new materials and sensors. tandfonline.com The specific coordination is often bidentate, involving both the pyridine nitrogen and the amide nitrogen or oxygen. mdpi.com

Exploration as Chemical Probes for Biological Systems

The pyridine carboxamide scaffold has been investigated for its potential as a chemical probe to study biological systems. researchgate.net These molecules can be designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to investigate their function and role in cellular processes. For example, pyridine-3-carboxamide analogs have been developed to study bacterial wilt in tomatoes, demonstrating their utility in agricultural research. nih.govresearchgate.net By modifying the substituents on the pyridine ring, the selectivity and affinity of these probes can be fine-tuned.

Contribution to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. nih.govmdpi.com The pyridine carboxamide framework is a versatile scaffold for such studies due to the ease of modifying its structure at multiple positions. nih.gov Researchers can systematically alter the substituents on the pyridine ring and the carboxamide group to understand how these changes affect biological activity. mdpi.commdpi.com This information is vital for designing more potent and selective drug candidates. For instance, SAR studies on pyridine carboxamide derivatives have led to the discovery of potent inhibitors for various enzymes. nih.gov

The table below summarizes key findings from SAR studies on pyridine carboxamide derivatives:

Compound SeriesTargetKey SAR FindingsReference
Pyridine carboxylic acid isomersVarious enzymesThe position of the carboxylic acid group (picolinic, nicotinic, isonicotinic) significantly influences biological activity. nih.gov
Pyridine carboxamidesSultone alkylationThe position of the amide group (ortho, meta, para) affects the reaction yield, with meta and para positions generally giving higher yields. mdpi.com
Benzamides substituted with pyridine-linked 1,2,4-oxadiazoleNot specifiedThe nature and position of substituents on the aniline (B41778) moiety influence the biological activity. mdpi.com

Potential in Materials Science or Catalyst Design

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, their structural features suggest potential applications in materials science and catalyst design. The ability of pyridine carboxamides to form complexes with metal ions could be exploited to create novel catalysts for organic reactions. Furthermore, the luminescent properties of their metal complexes could be utilized in the development of new optical materials. tandfonline.com The pyridine ring itself can act as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit unique electronic and photophysical properties suitable for catalysis.

Future Research Perspectives and Challenges in Pyridine Carboxamide Chemistry

The field of pyridine carboxamide chemistry continues to hold significant promise for future research. A key challenge lies in the development of more efficient and sustainable synthetic methods for these compounds. rsc.org Future research will likely focus on expanding the diversity of pyridine carboxamide derivatives through novel synthetic strategies. Another important area will be the continued exploration of their therapeutic potential, including the development of more selective and potent inhibitors for various diseases. nih.gov Furthermore, a deeper investigation into their applications in materials science and catalysis could unlock new and exciting opportunities. Overcoming challenges such as improving metabolic stability and selectivity through structure-guided design will be crucial for translating these promising compounds into clinical applications. nih.gov

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-(benzyloxy)pyridine-4-carboxamide derivatives with high purity?

Methodological Answer:

  • Step 1: Selection of Protecting Groups : Use benzyloxy groups to protect hydroxyl functionalities during coupling reactions, as demonstrated in the synthesis of N-[2-(aryl)pyridine-4-carboxamide derivatives .
  • Step 2: Solvent and Base Optimization : Employ dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize byproducts (e.g., HCl) during carboxamide bond formation, as seen in analogous piperidinecarboxamide syntheses .
  • Step 3: Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm, singlet) and pyridine ring protons (δ 7.5–8.5 ppm, multiplet). Compare with reference spectra of 4-pyridinecarboxamide derivatives .
    • 13C NMR : Confirm the carboxamide carbonyl signal (δ ~165–170 ppm) and benzyloxy carbons (δ ~70 ppm for CH2, δ ~135 ppm for aromatic carbons) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C14H13N2O2: calculated 265.0978, observed 265.0975) .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

  • Data Preparation : Collect IC50 values (anti-inflammatory or enzymatic inhibition) from biological assays. Convert to pIC50 (-log IC50) for QSAR modeling .
  • Molecular Alignment : Align derivatives using the benzyloxy-pyridine core as a common scaffold in software like VLife MDS or MOE. Energy minimization (MMFF94 force field) ensures stable conformers .
  • Model Validation : Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to assess predictive power. A q² > 0.5 and r² > 0.8 indicate robust models .
  • Key Contour Maps : Analyze steric (green/yellow) and electrostatic (blue/red) contours to prioritize substituents. For example, bulky groups at the pyridine 3-position may enhance activity .

Q. What strategies resolve contradictions in biological activity data for structurally similar carboxamide derivatives?

Methodological Answer:

  • Hypothesis 1: Solubility Differences : Measure logP (shake-flask method) and aqueous solubility (UV-Vis spectroscopy). Poor solubility may lead to underestimated IC50 values .
  • Hypothesis 2: Metabolite Interference : Perform LC-MS/MS stability studies in biological matrices (e.g., liver microsomes) to detect degradation products that alter activity .
  • Hypothesis 3: Target Selectivity : Use kinase profiling or receptor-binding assays (e.g., SPR) to confirm off-target effects. For example, benzyloxy groups may bind unintended targets like COX-2 .

Q. How can electrochemical methods improve the synthesis of this compound intermediates?

Methodological Answer:

  • Electro-Reductive Coupling : Apply constant current (10 mA/cm²) in a divided cell (Pt anode, graphite cathode) to reduce nitro or azide intermediates. Use DMF with 0.1 M TBABF4 as the electrolyte .
  • In Situ Monitoring : Track reaction progress via cyclic voltammetry (CV) to detect redox-active intermediates. Peaks at -1.2 V (vs. Ag/AgCl) correlate with carboxamide formation .
  • Yield Optimization : Adjust pH (6–8) and temperature (25–40°C) to minimize side reactions. Reported yields for similar pyridinecarboxamides reach 70–85% .

Q. What computational tools predict the stability of this compound under physiological conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the benzyloxy group (BDE < 80 kcal/mol suggests labile bonds). Use B3LYP/6-31G* level theory .
  • Molecular Dynamics (MD) Simulations : Simulate hydration shells in explicit water (TIP3P model) to assess hydrolytic stability. A mean square displacement (MSD) < 1 Ų indicates stability over 100 ns .
  • ADMET Prediction : Use tools like FAF-Drugs2 to estimate metabolic liabilities (e.g., CYP450 oxidation sites) .

Q. How do substituents on the benzyloxy group influence the crystallinity of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Compare crystal packing of derivatives with electron-withdrawing (e.g., -NO2) vs. electron-donating (e.g., -OCH3) groups. Halogen substituents (e.g., -Cl) enhance π-π stacking .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td). Derivatives with planar benzyl groups (e.g., 4-chlorobenzyl) show higher Td (>200°C) due to dense packing .
  • Powder XRD : Calculate crystallinity index (CI) from peak areas. CI > 80% correlates with improved solubility in polar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.